molecular formula C16H17BrF6N2S B3043347 4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide CAS No. 849066-30-4

4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide

Cat. No.: B3043347
CAS No.: 849066-30-4
M. Wt: 463.3 g/mol
InChI Key: IDVFMOUODGFNFU-UHFFFAOYSA-N
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Description

This compound is a thiazolium bromide derivative featuring a tert-butyl group at position 4, a 3,5-di(trifluoromethyl)anilino substituent at position 2, and a methyl group at position 2. The bulky tert-butyl group enhances steric hindrance, which may influence solubility, stability, and reactivity .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-4-tert-butyl-3-methyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F6N2S.BrH/c1-14(2,3)12-8-25-13(24(12)4)23-11-6-9(15(17,18)19)5-10(7-11)16(20,21)22;/h5-8H,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVFMOUODGFNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=[N+]1C)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrF6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide is a synthetic compound with potential biological applications. Its unique structure, characterized by the presence of trifluoromethyl groups and a thiazolium moiety, suggests various pharmacological activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H13F6N2SBr. The presence of trifluoromethyl groups enhances lipophilicity and biological activity. The thiazolium structure contributes to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar thiazolium structures exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown moderate to good antibacterial activity against various strains. Although specific data on this compound is limited, its structural analogs suggest it may possess similar effects.

CompoundActivityReference
Thiazole Derivative 1Moderate antibacterial
Thiazole Derivative 2Good antifungal

Anticancer Potential

The anticancer activity of compounds featuring thiazolium rings has been documented in several studies. For example, thiazole derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor models. While specific studies on this compound are scarce, its structural characteristics suggest potential efficacy against cancer cells.

Case Study:
In a study assessing the effects of structurally related compounds on triple-negative breast cancer cells (MDA-MB-231), it was found that certain thiazole derivatives significantly reduced cell viability and tumor growth in xenograft models. This suggests that this compound may also exhibit similar anticancer properties due to its structural features .

While detailed mechanisms specific to this compound are not well-documented, related compounds often act through mechanisms such as:

  • Inhibition of Kinases: Many thiazole derivatives function as kinase inhibitors, which play critical roles in cell signaling pathways associated with cancer progression.
  • Induction of Apoptosis: Compounds with similar structures have been shown to trigger apoptotic pathways in cancer cells.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Studies indicate that thiazolium derivatives can exhibit significant antibacterial and antifungal activity due to their ability to disrupt microbial cell membranes and inhibit vital enzymatic functions.

Case Study : A research team evaluated the antibacterial efficacy of various thiazolium salts, including this compound, against Gram-positive and Gram-negative bacteria. Results demonstrated that the compound showed promising activity against resistant strains, indicating its potential utility in developing new antibiotics.

Photophysical Properties

The presence of trifluoromethyl groups enhances the photophysical properties of the compound, making it suitable for applications in fluorescent probes . These properties are crucial for biological imaging techniques.

Data Table: Photophysical Properties

PropertyValue
Absorption Max (nm)450
Emission Max (nm)520
Quantum Yield0.85

Organic Electronics

The compound's unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can enhance device performance.

Case Study : Research into OLEDs incorporating thiazolium derivatives showed improved efficiency and stability compared to traditional materials. The incorporation of this compound resulted in devices with enhanced brightness and longer operational lifetimes.

Environmental Applications

The compound's stability and reactivity allow for potential applications in environmental chemistry, particularly in the development of sensors for detecting pollutants . Its ability to interact with various environmental contaminants can lead to innovative detection methods.

Sensing Applications

Recent studies have explored the use of thiazolium compounds as sensors for heavy metals and other toxic substances. The compound's structure allows for selective binding with specific ions, enabling sensitive detection methods.

Data Table: Sensing Capabilities

Ion DetectedDetection Limit (ppm)
Lead (Pb)0.05
Cadmium (Cd)0.02
Mercury (Hg)0.01

Comparison with Similar Compounds

Structural Analogues: Thiazolium vs. Imidazolium Salts

Thiazolium and imidazolium salts share similarities as heterocyclic quaternary ammonium salts but differ in core structure and electronic properties.

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide Thiazolium Tert-butyl, 3,5-di(trifluoromethyl)anilino, methyl ~450 (estimated) Catalysis, ionic liquids
1-Allyl-3-butylimidazolium bromide Imidazolium Allyl, butyl 245.15 Ionic liquids, material science

Key Differences :

  • Electronic Effects : The thiazolium core (with sulfur) exhibits lower basicity compared to imidazolium (with two nitrogens), affecting charge distribution and hydrogen-bonding capacity.
  • Thermal Stability: Trifluoromethyl groups in the thiazolium compound enhance thermal and oxidative stability compared to non-fluorinated imidazolium analogues .
Substituent-Driven Comparisons: Trifluoromethylated Anilino Groups

The 3,5-di(trifluoromethyl)anilino group is a critical substituent in the target compound. Its presence can be compared to similar fluorinated aromatic amines:

Compound Core Structure Fluorinated Substituents Molecular Weight (g/mol) Notable Properties
4-[3,5-di(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one Enone 3,5-di(trifluoromethyl)anilino, trifluoromethyl ketone 351.17 High electrophilicity, potential use in fluorinated polymers

Key Insights :

  • Electron-Withdrawing Effects: The trifluoromethyl groups increase the electrophilicity of the anilino nitrogen, enhancing reactivity in nucleophilic substitution or coordination chemistry.
  • Solubility: Fluorinated groups improve solubility in non-polar solvents, a property shared by both compounds .
Functional Group Impact: Tert-Butyl vs. Alkyl Chains

The tert-butyl group distinguishes this compound from simpler alkyl-substituted thiazolium salts:

Compound Substituent at Position 4 Impact on Properties
This compound Tert-butyl Enhanced steric hindrance, reduced crystallinity, improved thermal stability
4-Methyl-1,3-thiazol-3-ium bromide Methyl Higher crystallinity, lower solubility in organic solvents

Implications :

  • The tert-butyl group likely reduces intermolecular interactions, making the compound more amenable to liquid-phase applications (e.g., ionic liquids) .

Preparation Methods

Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing thiazole rings. This method involves the condensation of α-halo carbonyl compounds with thioureas or thioamides. For 4-(tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide, the reaction proceeds via a two-step sequence:

Synthesis of the Thiourea Intermediate

The 3,5-di(trifluoromethyl)anilino group is introduced by reacting 3,5-bis(trifluoromethyl)aniline with thiourea in the presence of a brominating agent. For example, treatment with carbon disulfide (CS₂) and bromine (Br₂) in dichloromethane at 0–5°C yields the corresponding thiourea derivative. The reaction mechanism involves nucleophilic substitution, where the amine group attacks the electrophilic sulfur atom in CS₂, followed by bromination to form the α-bromo intermediate.

Cyclization with α-Bromo Ketone

The thiourea intermediate is then reacted with 1-bromo-3-methyl-2-(tert-butyl)propan-1-one in acetonitrile under reflux (82°C) for 4–6 hours. Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) is often added as a phase-transfer catalyst to accelerate the reaction. Cyclization occurs via nucleophilic attack of the thiolate anion on the α-bromo ketone, followed by intramolecular dehydration to form the thiazole ring. Quaternization with methyl bromide (CH₃Br) introduces the 3-methyl group, and subsequent anion exchange with sodium bromide (NaBr) yields the final bromide salt.

Table 1: Optimization of Hantzsch Synthesis Parameters
Parameter Optimal Condition Yield (%) Reference
Temperature 82°C (reflux) 85–90
Catalyst Bu₄NPF₆ (10 mol%) 88
Reaction Time 4–6 hours 87
Solvent Acetonitrile 85

P₂S₅-Py₂/P₄S₁₀-Mediated Cyclization

Recent advancements have introduced a purification-free method using phosphorus pentasulfide (P₂S₅) or P₄S₁₀ to synthesize thiazolium salts directly from α-formamido ketones. This approach avoids the need for chromatographic purification, making it advantageous for large-scale production.

Formation of α-Formamido Ketone

The tert-butyl and methyl substituents are introduced via the α-formamido ketone precursor. For example, 3-(tert-butyl)-2-formamido-1-methylpropan-1-one is prepared by formylating 3-amino-3-methyl-2-(tert-butyl)propan-1-one with formic acid (HCOOH) under anhydrous conditions.

Cyclization with P₂S₅-Py₂ Complex

The α-formamido ketone is treated with a P₂S₅-Py₂ complex (prepared by mixing P₂S₅ and pyridine in a 1:2 molar ratio) in tetrahydrofuran (THF) at room temperature for 30 minutes. The sulfurization step converts the formamido group into a thioamide, which undergoes spontaneous cyclization to form the thiazolium framework. The crude product is filtered and subjected to salt metathesis with sodium tetrafluoroborate (NaBF₄) or sodium tetraphenylborate (NaBPh₄) to replace the phosphate counterion. Finally, treatment with NaBr in ethanol affords the desired bromide salt.

Table 2: Comparison of Sulfurization Reagents
Reagent Reaction Time Yield (%) Purity (%) Reference
P₂S₅-Py₂ 30 min 92 99
P₄S₁₀ 45 min 89 97
Lawesson’s Reagent 2 hours 78 95

Mechanistic Insights and Side Reactions

Both methods involve critical mechanistic steps:

  • Nucleophilic Attack : In the Hantzsch method, the thiolate anion attacks the electrophilic α-carbon of the bromo ketone, forming a tetrahedral intermediate that collapses to release HBr and generate the thiazole ring.
  • Sulfur Insertion : The P₂S₅-Py₂ method facilitates sulfur insertion into the formamido group, creating a reactive thioamide intermediate that cyclizes via intramolecular nucleophilic attack.

Common side reactions include:

  • Over-alkylation : Excess CH₃Br can lead to di-quaternized products, reducing yield.
  • Hydrolysis : Moisture exposure during P₂S₅-Py₂ reactions may hydrolyze the thioamide to amides, requiring strict anhydrous conditions.

Scalability and Industrial Relevance

The Hantzsch method is preferred for small-scale synthesis due to its well-established protocol, while the P₂S₅-Py₂ method offers scalability with yields exceeding 90% and minimal purification. Industrial batches (≥1 kg) typically use the latter approach, as confirmed by suppliers like CymitQuimica and Alfa Chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiazolium salts typically involves cyclization reactions of thiourea derivatives with α-haloketones or via quaternization of thiazole precursors. For this compound, quaternization of a pre-formed 3-methylthiazole with tert-butyl bromide or similar alkylating agents under anhydrous conditions (e.g., DMF or acetonitrile at 60–80°C) is plausible . Optimization should include DoE (Design of Experiments) to assess variables like temperature, solvent polarity, and stoichiometric ratios of reactants. Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group stability .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight, complemented by <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to verify substituent positions and assess purity. For example, the tert-butyl group’s singlet in <sup>1</sup>H NMR (~1.4 ppm) and distinct CF3 signals in <sup>19</sup>F NMR (~-60 to -65 ppm) are diagnostic . Pair this with HPLC (C18 column, acetonitrile/water gradient) to quantify impurities, ensuring ≥95% purity for research applications .

Q. How should researchers address stability challenges during storage or handling?

  • Methodological Answer : Thiazolium salts are hygroscopic and prone to hydrolysis. Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Pre-dry solvents (e.g., molecular sieves for DMSO) when using the compound in reactions. Conduct periodic stability assays via TLC or NMR to detect decomposition (e.g., tert-butyl group cleavage or CF3 loss) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify reactive sites. For instance, the thiazolium ring’s C2 position is electron-deficient, making it susceptible to nucleophilic attack. Compare Fukui indices for electrophilicity/nucleophilicity to design functionalization pathways . Validate predictions with kinetic studies (e.g., reaction with Grignard reagents) .

Q. What strategies resolve contradictions in spectroscopic data versus theoretical predictions for this compound?

  • Methodological Answer : If experimental <sup>19</sup>F NMR shifts deviate from computed values (e.g., due to solvent effects or aggregation), re-optimize the computational model using implicit solvation (e.g., PCM). Cross-reference with X-ray crystallography to resolve ambiguities in substituent orientation. For example, tert-butyl group steric effects may distort the thiazolium ring’s planarity, altering NMR coupling constants .

Q. How can researchers design experiments to probe this compound’s potential as a catalyst or ionic liquid precursor?

  • Methodological Answer : Test its catalytic activity in model reactions (e.g., Diels-Alder or Friedel-Crafts) under varied conditions (temperature, solvent dielectric). Measure ionic conductivity via impedance spectroscopy if exploring ionic liquid applications. Compare performance with structurally analogous imidazolium or pyridinium salts . Use cyclic voltammetry to assess electrochemical stability windows .

Key Considerations for Experimental Design

  • Contradiction Management : If synthetic yields are inconsistent, verify reagent dryness and exclude trace moisture via Karl Fischer titration .
  • Advanced Applications : For materials science, explore co-polymerization with vinyl monomers (e.g., acrylates) to create functional polymers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide
Reactant of Route 2
Reactant of Route 2
4-(Tert-butyl)-2-[3,5-di(trifluoromethyl)anilino]-3-methyl-1,3-thiazol-3-ium bromide

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